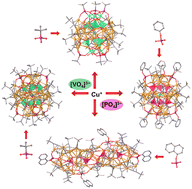Template-assisted synthesis of isomeric copper(i) clusters with tunable structures showing photophysical and electrochemical properties†
Chemical Science Pub Date: 2023-10-13 DOI: 10.1039/D3SC04682F
Abstract
A comparative study of structure–property relationships in isomeric and isostructural atomically precise clusters is an ideal approach to unravel their fundamental properties. Herein, seven high-nuclearity copper(I) alkynyl clusters utilizing template-assisted strategies were synthesized. Spherical Cu36 and Cu56 clusters are formed with a [M@(V/PO4)6] (M: Cu2+, Na+, K+) skeleton motif, while peanut-shaped Cu56 clusters feature four separate PO4 templates. Experiments and theoretical calculations suggested that the photophysical properties of these clusters are dependent on both the inner templates and outer phosphonate ligands. Phenyl and 1-naphthyl phosphate-protected clusters exhibited enhanced emission features attributed to numerous well-arranged intermolecular C–H⋯π interactions between the ligands. Moreover, the electrocatalytic CO2 reduction properties suggested that internal PO4 templates and external naphthyl groups could promote an increase in C2 products (C2H4 and C2H5OH). Our research provides new insight into the design and synthesis of multifunctional copper(I) clusters, and highlights the significance of atomic-level comparative studies of structure–property relationships.


Recommended Literature
- [1] Sintering behavior and thermoelectric properties of LaCoO3 ceramics with Bi2O3–B2O3–SiO2 as a sintering aid
- [2] Facile fabrication of alveolate Cu2−xSe microsheets as a new visible-light photocatalyst for discoloration of Rhodamine B†
- [3] Hydrogen bond-free flavin redox properties: managing flavins in extreme aprotic solvents†
- [4] Unprecedented optically induced long-lived intramolecular electron transfer in cobalt–dioxolene complexes†
- [5] Efficient catalytic hydrogenation of levulinic acid: a key step in biomass conversion†
- [6] Universality in size-driven evolution towards bulk polarizability of metals†
- [7] In situ growth of copper oxide on MXene by combustion method for electrochemical ammonia production from nitrate†
- [8] Au-catalyzed cascade addition/cyclization/H-transfer reactions of 3-(1-alkynyl)chromones to construct 4H-Furo[3,2-c]pyrans scaffold†
- [9] Overcharge protection of lithium-ion batteries with phenothiazine redox shuttles
- [10] The π-donor/acceptor trans effect on NO release in ruthenium nitrosyl complexes: a computational insight†

Journal Name:Chemical Science
Research Products
-
CAS no.: 124387-19-5
-
CAS no.: 117902-15-5









